molecular formula C17H20O5 B5367618 2-methoxyphenyl 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate

2-methoxyphenyl 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate

Cat. No.: B5367618
M. Wt: 304.34 g/mol
InChI Key: MLZNYUVTRHOJPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methoxyphenyl 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate: is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of bicyclic lactones, which are known for their diverse biological and chemical properties[_{{{CITATION{{{_2{CAS:13429-83-9, (1S,4R)-4,7,7-Trimethyl-3-oxo-2-oxabicyclo2.2.1 ....

Properties

IUPAC Name

(2-methoxyphenyl) 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O5/c1-15(2)16(3)9-10-17(15,22-13(16)18)14(19)21-12-8-6-5-7-11(12)20-4/h5-8H,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLZNYUVTRHOJPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2(CCC1(OC2=O)C(=O)OC3=CC=CC=C3OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxyphenyl 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate typically involves multiple steps, starting with the formation of the bicyclic lactone core[_{{{CITATION{{{2{CAS:13429-83-9, (1S,4R)-4,7,7-Trimethyl-3-oxo-2-oxabicyclo[2.2.1 ...](https://www.bidepharm.com/products/13429-83-9.html). One common approach is the cyclization of a precursor molecule under acidic conditions[{{{CITATION{{{1{4,7,7-TRIMETHYL-3-OXO-2-OXA-BICYCLO(2.2.1)HEPTANE-1 ... - MilliporeSigma](https://www.sigmaaldrich.com/US/en/product/aldrich/r522635)[{{{CITATION{{{2{CAS:13429-83-9, (1S,4R)-4,7,7-Trimethyl-3-oxo-2-oxabicyclo2.2.1 .... The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product[{{{CITATION{{{1{4,7,7-TRIMETHYL-3-OXO-2-OXA-BICYCLO(2.2.1)HEPTANE-1 ... - MilliporeSigma](https://www.sigmaaldrich.com/US/en/product/aldrich/r522635)[{{{CITATION{{{_2{CAS:13429-83-9, (1S,4R)-4,7,7-Trimethyl-3-oxo-2-oxabicyclo2.2.1 ....

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to achieve high yields[_{{{CITATION{{{2{CAS:13429-83-9, (1S,4R)-4,7,7-Trimethyl-3-oxo-2-oxabicyclo[2.2.1 ...](https://www.bidepharm.com/products/13429-83-9.html). The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the synthesis process[{{{CITATION{{{1{4,7,7-TRIMETHYL-3-OXO-2-OXA-BICYCLO(2.2.1)HEPTANE-1 ... - MilliporeSigma](https://www.sigmaaldrich.com/US/en/product/aldrich/r522635)[{{{CITATION{{{_2{CAS:13429-83-9, (1S,4R)-4,7,7-Trimethyl-3-oxo-2-oxabicyclo2.2.1 ....

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The presence of the lactone ring makes it susceptible to oxidation reactions, which can lead to the formation of carboxylic acids or other oxidized derivatives.

  • Reduction: : Reduction reactions can be employed to modify the functional groups within the molecule, potentially leading to the formation of alcohols or other reduced forms.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

2-methoxyphenyl 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate: has several scientific research applications:

  • Chemistry: : It serves as a versatile intermediate in organic synthesis, facilitating the construction of more complex molecules.

  • Biology: : The compound's biological activity can be explored for potential therapeutic applications, such as enzyme inhibition or receptor binding.

  • Medicine: : Its derivatives may be investigated for their pharmacological properties, including anti-inflammatory, analgesic, or anticancer activities.

  • Industry: : The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2-methoxyphenyl 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzyme active sites or receptor sites, leading to modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

2-methoxyphenyl 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate: can be compared with other similar compounds, such as:

  • 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid

  • 4-(methoxycarbonyl)phenyl 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate

  • Sulfonium, triphenyl-, salt with 2-sulfoethyl 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate

These compounds share similar structural features but differ in their functional groups and substituents, leading to variations in their chemical and biological properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.